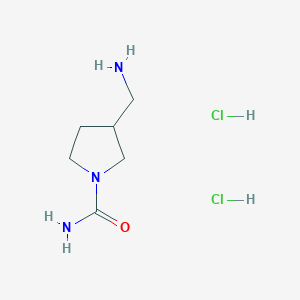
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Descripción general
Descripción
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride (AMP-DHC) is an important organic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Drug Discovery : The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Antiviral Activity : Pyrrolidine derivatives have been found to have antiviral properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Anticancer Activity : Pyrrolidine derivatives have been found to have anticancer properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Anti-inflammatory Activity : Pyrrolidine derivatives have been found to have anti-inflammatory properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Anticonvulsant Activity : Pyrrolidine derivatives have been found to have anticonvulsant properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Cholinesterase Inhibition : Pyrrolidine derivatives have been found to inhibit cholinesterase . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Carbonic Anhydrase Inhibition : Pyrrolidine derivatives have been found to inhibit carbonic anhydrase . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Antioxidant Activity : Pyrrolidine derivatives have been found to have antioxidant properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Anti-hyperglycemic Activity : Pyrrolidine derivatives have been found to have anti-hyperglycemic properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Organ Protective Activity : Pyrrolidine derivatives have been found to have organ protective properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
Propiedades
IUPAC Name |
3-(aminomethyl)pyrrolidine-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-3-5-1-2-9(4-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBFTLYIUWGZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)
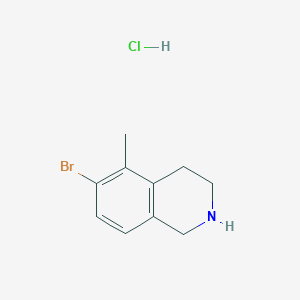
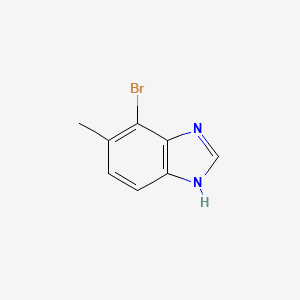
![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)
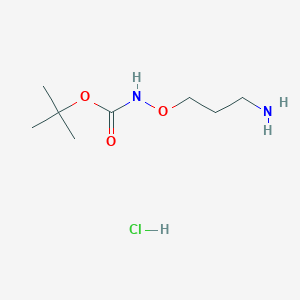
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)
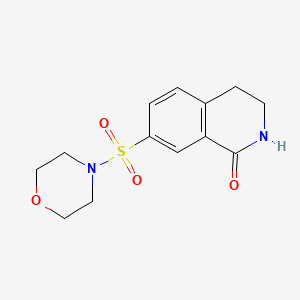
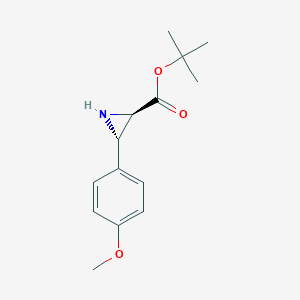
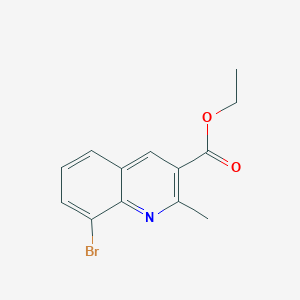
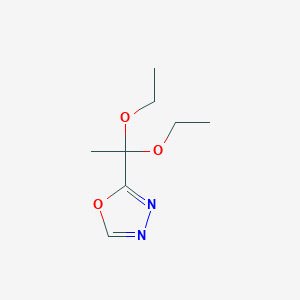
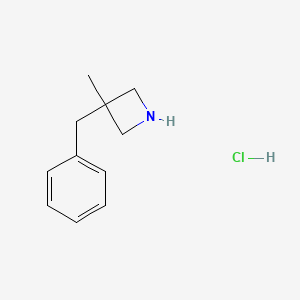

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)